

The role of probiotics in competitive exclusion of gut pathogens

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Role of Probiotics in Competitive Exclusion of Gut Pathogens

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Probiotics represent a significant area of research in the management of gut health and the prevention of enteric diseases. One of their primary modes of action is the competitive exclusion of pathogenic microorganisms. This process is not a single event but a multifaceted strategy involving direct competition for resources and adhesion sites, production of antimicrobial compounds, enhancement of the host's barrier and immune functions, and interference with pathogen communication. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of key pathways and workflows to offer a comprehensive resource for research and development professionals.

Mechanisms of Competitive Exclusion

Probiotics employ a range of synergistic mechanisms to inhibit and displace gut pathogens. These can be broadly categorized into five core strategies: 1) Competition for Adhesion Sites, 2) Nutrient Competition, 3) Production of Antimicrobial Substances, 4) Enhancement of Host Barrier and Immune Function, and 5) Quorum Sensing Inhibition.

Competition for Adhesion Sites

The initial step for many enteric pathogens to cause disease is adhering to the intestinal mucus or epithelial cells.^[1] Probiotics with strong adhesive properties can physically block pathogen binding through several means.^[2]

- **Steric Hindrance:** By binding to specific receptors (e.g., mannose residues) on intestinal epithelial cells (IECs), probiotics occupy the physical space, preventing pathogens from accessing these binding sites.^[3]
- **Mucus Layer Adhesion:** Probiotic strains can adhere to the glycoproteins and glycolipids within the mucus layer, creating a protective barrier that prevents pathogens from reaching the underlying epithelium.^[2]
- **Downregulation of Pathogen Adhesion Genes:** Some probiotics can produce metabolites that signal to pathogens to downregulate their own virulence and adhesion genes.

This direct competition is a critical, primary defense mechanism. For instance, studies have shown that adhesive probiotic strains of *Lactobacillus* and *Bifidobacterium* can effectively reduce the attachment of pathogens like enterohemorrhagic *E. coli* (EHEC) and *Salmonella* Typhimurium to IECs in vitro.^{[3][4]}

Nutrient Competition

The gut is a nutrient-rich environment, but essential resources can be limited. Probiotics can outcompete pathogens for these essential nutrients, thereby restricting their growth.^[5] This competition extends to:

- **Carbohydrates:** Probiotics ferment various undigested fibers and sugars, rapidly consuming resources that pathogens might otherwise use for proliferation.^[6]
- **Essential Metals:** Iron is a critical limiting nutrient for many bacteria. Probiotic *E. coli* Nissle 1917 has been shown to effectively reduce *Salmonella* colonization by outcompeting it for available iron in the inflamed gut.^[7]
- **Amino Acids and Vitamins:** Probiotics can utilize and synthesize various amino acids and vitamins, creating a competitive metabolic environment.^[8]

Production of Antimicrobial Substances

Probiotics actively produce a wide array of compounds that directly inhibit or kill pathogenic bacteria.[9][10]

- **Organic Acids:** The fermentation of carbohydrates by probiotics, such as Lactic Acid Bacteria (LAB), produces short-chain fatty acids (SCFAs) like lactic acid and acetic acid. These acids lower the luminal pH, creating an environment that is inhospitable to many acid-sensitive pathogens.[11]
- **Hydrogen Peroxide (H₂O₂):** Some probiotic strains produce H₂O₂, which can generate oxidative stress and damage the DNA and proteins of pathogenic bacteria.[8]
- **Bacteriocins:** These are ribosomally synthesized antimicrobial peptides produced by bacteria that are effective against other, often closely related, bacterial species.[12] Bacteriocins like nisin and pediocin can form pores in the cell membranes of pathogens, leading to cell death. [12][13]

Enhancement of Host Barrier and Immune Function

Probiotics do not just interact with pathogens; they actively communicate with the host's intestinal cells to strengthen defenses.[4]

- **Strengthening the Epithelial Barrier:** Probiotics can increase the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which seal the gaps between IECs.[14][15] This enhanced barrier integrity reduces intestinal permeability and prevents pathogens from translocating from the gut into the bloodstream.
- **Increased Mucin Production:** Probiotics can stimulate goblet cells to produce more mucin, thickening the protective mucus layer.[16]
- **Modulation of Innate Immunity:** Probiotics can stimulate IECs to produce host defense peptides like β -defensins.[17] These peptides have broad-spectrum antimicrobial activity and are a key part of the innate immune response. Probiotic flagellin, for example, can trigger signaling pathways that lead to the secretion of human β -defensin 2 (hBD-2).[18]

Quorum Sensing (QS) Inhibition

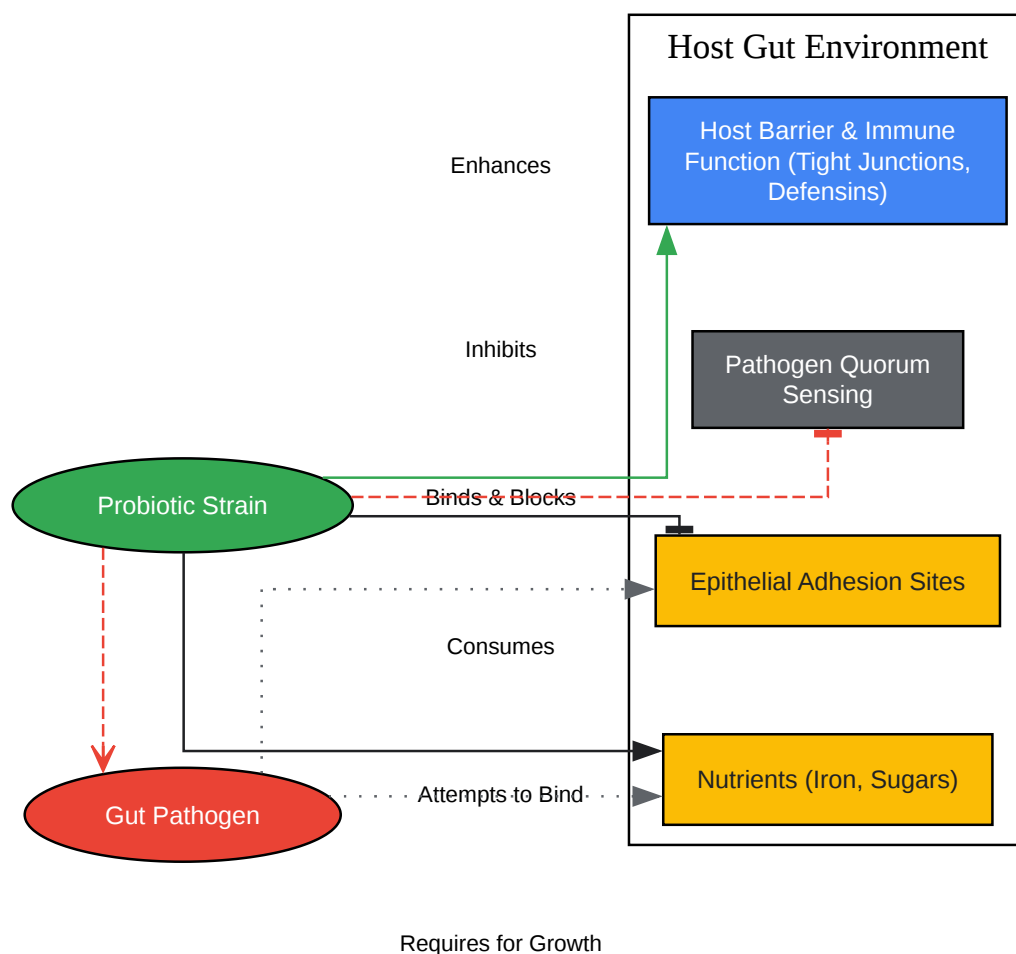
Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation.^[19] Probiotics can interfere with these communication circuits, a process known as quorum quenching.^{[1][19]} This can be achieved by:

- **Degrading Signaling Molecules:** Some probiotics produce enzymes, such as lactonases, that can degrade the acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative pathogens.^[1]
- **Producing Antagonist Molecules:** Probiotics can secrete molecules that bind to pathogen QS receptors without activating them, thereby blocking the signal.^[20]

By disrupting QS, probiotics can prevent pathogens from activating their virulence mechanisms, effectively disarming them without necessarily killing them, which may reduce the selective pressure for resistance.^[21]

Visualizing the Mechanisms and Workflows

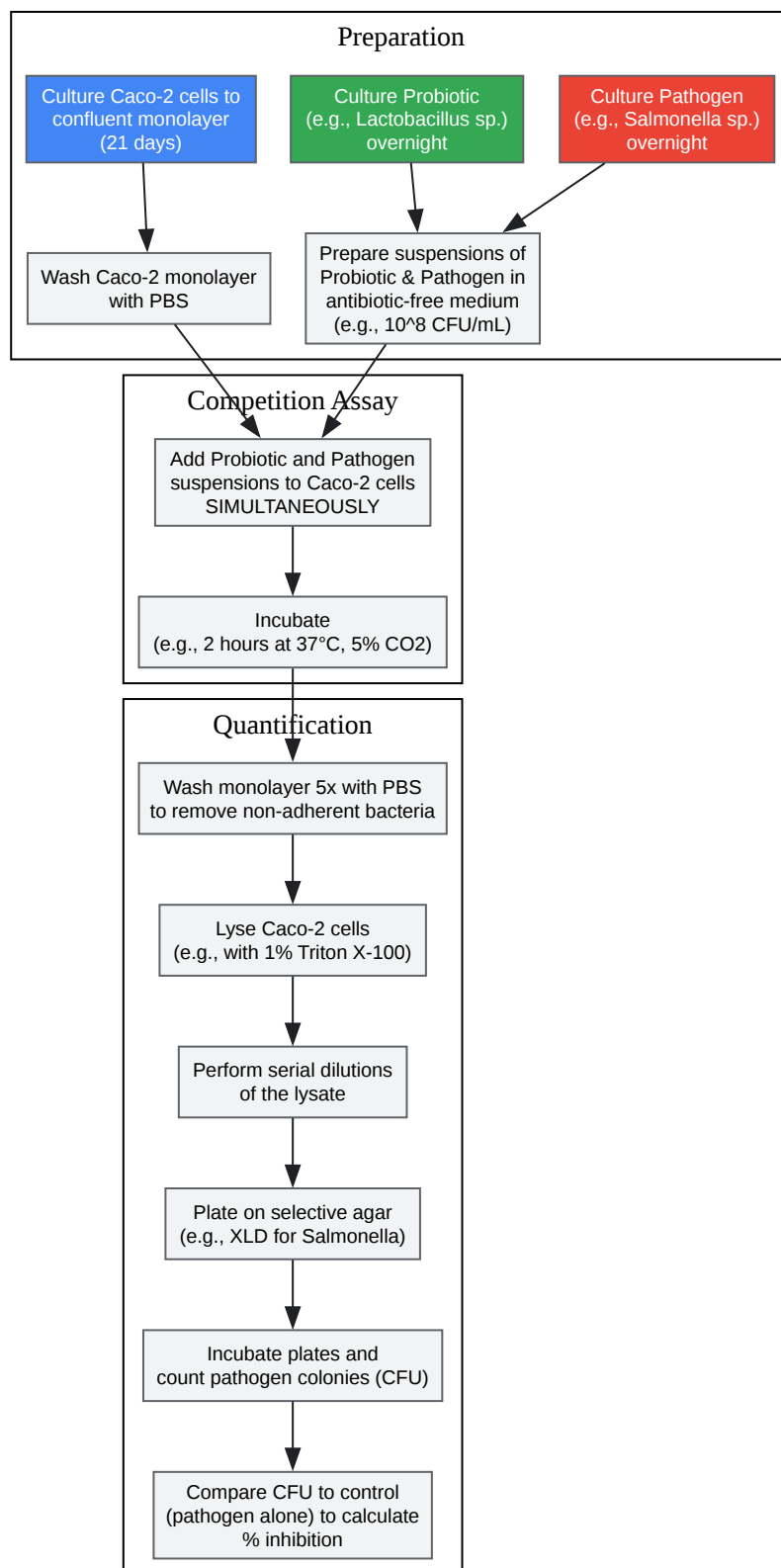
Diagram of Competitive Exclusion Mechanisms



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Caption: Core mechanisms of probiotic competitive exclusion against gut pathogens.

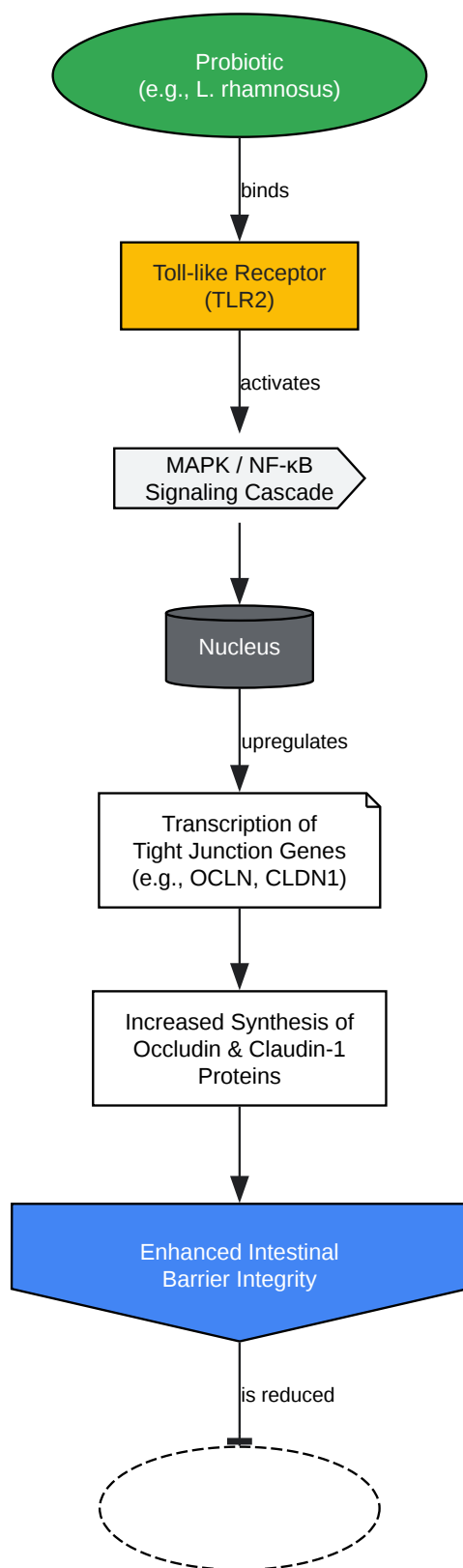
Diagram of an In Vitro Adhesion-Competition Assay Workflow



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Caption: Experimental workflow for a simultaneous adhesion-competition assay.

Diagram of Probiotic-Induced Tight Junction Enhancement



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Caption: Signaling pathway for probiotic-mediated enhancement of tight junctions.

Quantitative Data on Probiotic Efficacy

The efficacy of competitive exclusion can be quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature.

Table 1: Inhibition of Pathogen Adhesion to Caco-2 Cells

Probiotic Strain(s)	Pathogen	Assay Type	Pathogen Adhesion Inhibition (%)	Reference
L. rhamnosus KLSD	E. coli ATCC 35218	Competition	30 ± 2.5%	[9]
L. helveticus IMAU70129	S. Typhimurium ATCC 14028	Competition	45 ± 3.5%	[9]
L. casei IMAU60214	S. aureus ATCC 23219	Competition	50 ± 2.5%	[9]
L. paragasseri LDD-C1	L. monocytogenes EGDe	Competition	62.1%	[22]
L. gasseri LG-7528	L. monocytogenes EGDe	Exclusion	49.7%	[22]
P. pentosaceus CIAL-86	E. coli CIAL-153	Competition	~52%	[23]
L. plantarum CIAL-121	E. coli CIAL-153	Competition	~31%	[23]

Note: Competition = Probiotic and pathogen added simultaneously. Exclusion = Probiotic added before the pathogen.

Table 2: Inhibition of Pathogen Biofilm Formation

Probiotic Strain	Pathogen	Log Reduction in Biofilm Cells	Reference
L. paracasei KACC 12427	L. monocytogenes KACC 12671	> 3 log	[24]
L. rhamnosus KACC 11953	L. monocytogenes KACC 12671	> 3 log	[24]

Table 3: Antimicrobial Activity of Probiotic-Derived Bacteriocins

Bacteriocin (from Strain)	Pathogen	Minimum Inhibitory Concentration (MIC)	Reference
Plantaricin P1053 (L. plantarum PBS067)	E. coli ATCC 25922	7.8 µg/mL	[5]
Plantaricin P1053 (L. plantarum PBS067)	S. aureus ATCC 6538	31 µg/mL	[5]
Bacteriocin X24	E. coli	37.5 µg/mL	[25]
Bacteriocin X24	S. aureus	75 µg/mL	[25]
Bacteriocin X24	S. typhimurium	150 µg/mL	[25]

Experimental Protocols

Detailed and standardized protocols are essential for evaluating and comparing the efficacy of potential probiotic strains. Below are methodologies for key experiments.

Protocol: In Vitro Pathogen Adhesion and Competition Assay

This protocol is used to quantify the ability of a probiotic to inhibit the adhesion of a pathogen to intestinal epithelial cells.

Materials:

- Caco-2 human colon adenocarcinoma cells (ATCC HTB-37)
- 24-well tissue culture plates
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Methanol and Triton X-100 (1% solution)
- Probiotic and pathogen strains
- Appropriate selective agar plates for the pathogen

Methodology:

- Cell Culture: Seed Caco-2 cells into 24-well plates at a density of 2×10^5 cells/mL and culture for 21 days, changing the medium every 2-3 days, until a differentiated, confluent monolayer is formed.[\[26\]](#)
- Bacterial Preparation: Culture the probiotic and pathogen strains overnight in their respective optimal broth media. Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in antibiotic-free DMEM to a concentration of $\sim 10^8$ CFU/mL.[\[26\]](#)
- Adhesion Assays:
 - Control: Add 1 mL of the pathogen suspension to washed Caco-2 monolayers.
 - Competition: Add 0.5 mL of the pathogen and 0.5 mL of the probiotic suspension simultaneously to the Caco-2 monolayers.[\[22\]](#)
 - Exclusion: Pre-incubate the Caco-2 monolayers with 1 mL of the probiotic suspension for 1-2 hours. Wash the cells, then add 1 mL of the pathogen suspension.[\[22\]](#)

- Displacement: Pre-incubate the Caco-2 monolayers with 1 mL of the pathogen suspension for 1-2 hours. Wash the cells, then add 1 mL of the probiotic suspension.[22]
- Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ atmosphere.[10]
- Washing: Gently wash the monolayers five times with sterile PBS to remove any non-adherent bacteria.[10]
- Quantification:
 - Add 1 mL of 1% Triton X-100 to each well and incubate for 10 minutes on ice to lyse the Caco-2 cells and release the adherent bacteria.[27]
 - Perform serial ten-fold dilutions of the resulting lysate in PBS.
 - Plate the dilutions onto selective agar for the pathogen.
 - Incubate the plates and count the colonies to determine the CFU/mL of the adherent pathogen.
- Calculation: Calculate the percentage of inhibition using the formula: $[1 - (\text{CFU}_{\text{assay}} / \text{CFU}_{\text{control}})] * 100$.

Protocol: Antimicrobial Activity of Cell-Free Supernatant (CFS)

This protocol assesses the antimicrobial effect of secreted probiotic metabolites.

Materials:

- Probiotic strain and pathogen strain
- Appropriate liquid culture media (e.g., MRS broth for Lactobacillus, TSB for pathogens)
- Centrifuge and 0.22 µm syringe filters
- 96-well microtiter plate and plate reader

Methodology:

- **CFS Preparation:** Culture the probiotic strain in broth medium for 24-48 hours. Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Filter the supernatant through a 0.22 µm filter to obtain sterile CFS.[3]
- **Neutralization (Optional but Recommended):** To determine if the inhibitory effect is due to acids or other substances, a parallel CFS sample can be neutralized to pH 7.0 with NaOH.
- **Pathogen Inoculum:** Prepare an overnight culture of the pathogen and dilute it to a starting concentration of $\sim 10^5$ CFU/mL in fresh broth.
- **Inhibition Assay:** In a 96-well plate, add 100 µL of pathogen inoculum to 100 µL of CFS (or neutralized CFS). Include a positive control (pathogen in broth) and a negative control (broth only).
- **Incubation and Measurement:** Incubate the plate at 37°C. Measure the optical density (OD₆₀₀) at regular intervals (e.g., every hour for 24 hours) using a microplate reader to generate growth curves.[28]
- **Analysis:** Compare the growth curve of the pathogen in the presence of CFS to the control curve to determine the extent of growth inhibition.

Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This protocol uses the biosensor bacterium *Chromobacterium violaceum*, which produces a purple pigment (violacein) in response to AHL signals. Inhibition of this pigment indicates QS disruption.

Materials:

- *Chromobacterium violaceum* (e.g., ATCC 12472)
- Probiotic strain
- Luria-Bertani (LB) agar plates

- AHL signaling molecule (e.g., C6-HSL)

Methodology:

- **Prepare Plates:** Prepare LB agar plates. Spread a lawn of *C. violaceum* culture onto the surface of the agar.
- **Apply Probiotic:** Once the lawn is dry, spot-inoculate the probiotic strain onto the center of the plate. Alternatively, create a well in the agar and add a defined volume of probiotic cell-free supernatant.^[1]
- **Induce Violacein Production:** If the test pathogen's QS signal is not produced by *C. violaceum*, an exogenous AHL can be added to the agar to induce pigment production.
- **Incubation:** Incubate the plate at 30°C for 24-48 hours.
- **Observation:** Observe the plate for a colorless, opaque halo around the probiotic colony or well against the purple background of the *C. violaceum* lawn. The absence of purple pigment indicates successful inhibition of quorum sensing.^[1]

Conclusion and Future Directions

The competitive exclusion of gut pathogens is a cornerstone of probiotic functionality, driven by a sophisticated interplay of direct antagonism and host modulation. The mechanisms detailed in this guide—from physical obstruction and resource competition to the production of antimicrobial agents and disruption of pathogen communication—highlight the diverse therapeutic potential of probiotics.

For researchers and drug development professionals, a deep understanding of these mechanisms is crucial for the rational selection and design of next-generation probiotic therapies. Future research should focus on:

- **Strain Specificity:** Elucidating which specific probiotic strains are most effective against particular pathogens and why.
- **In Vivo Validation:** Moving beyond in vitro models to confirm these mechanisms in complex in vivo environments, accounting for the native microbiota and host factors.

- Synergistic Combinations: Investigating multi-strain probiotic formulations that combine different mechanisms of action for enhanced and broader-spectrum protection.
- Postbiotics: Characterizing and harnessing the specific molecules (e.g., bacteriocins, SCFAs) produced by probiotics that mediate these effects, which could lead to the development of targeted, non-live biotherapeutics.

By leveraging the quantitative and methodological frameworks presented here, the scientific community can continue to advance the development of effective, evidence-based probiotic interventions for improving gut health and combating infectious diseases.

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- To cite this document: BenchChem. [The role of probiotics in competitive exclusion of gut pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208000#the-role-of-probiotics-in-competitive-exclusion-of-gut-pathogens]

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